molecular formula C8H6ClF3N2 B13565897 4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide

4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide

Cat. No.: B13565897
M. Wt: 222.59 g/mol
InChI Key: IPTXPGZGLRERDL-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide is an organic compound with the molecular formula C8H6ClF3N2 It is a derivative of benzene, characterized by the presence of a chloro group, a trifluoromethyl group, and a carboximidamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carboximidamide group can undergo hydrolysis to form corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, amides, and other functionalized compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)benzonitrile
  • 4-Chloro-2-(trifluoromethyl)benzamide
  • 4-Chloro-2-(trifluoromethyl)benzoic acid

Uniqueness

4-Chloro-2-(trifluoromethyl)benzene-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6ClF3N2

Molecular Weight

222.59 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H6ClF3N2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H3,13,14)

InChI Key

IPTXPGZGLRERDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=N)N

Origin of Product

United States

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